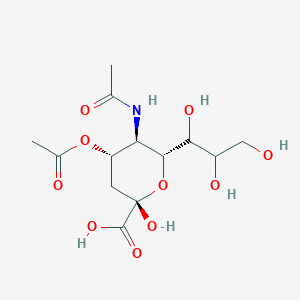![molecular formula C16H17NO3 B232207 N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
N-[(3,4-dimethoxyphenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-dimethoxyphenyl)methyl]benzamide, also known as DMB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DMB is a small molecule that has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell growth. By inhibiting NF-κB, N-[(3,4-dimethoxyphenyl)methyl]benzamide may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[(3,4-dimethoxyphenyl)methyl]benzamide has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. N-[(3,4-dimethoxyphenyl)methyl]benzamide has also been found to have neuroprotective properties, which may make it a promising candidate for the development of drugs to treat neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-[(3,4-dimethoxyphenyl)methyl]benzamide in lab experiments is that it is a small molecule, which makes it relatively easy to synthesize and manipulate. However, one limitation of using N-[(3,4-dimethoxyphenyl)methyl]benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several potential future directions for research on N-[(3,4-dimethoxyphenyl)methyl]benzamide. One area of interest is the development of drugs that target NF-κB, which may be able to reduce inflammation and prevent the growth of cancer cells. Another area of interest is the development of drugs that target the antioxidant and neuroprotective properties of N-[(3,4-dimethoxyphenyl)methyl]benzamide, which may be able to protect cells from damage caused by free radicals and prevent the development of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]benzamide and its potential therapeutic applications.
科学的研究の応用
N-[(3,4-dimethoxyphenyl)methyl]benzamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]benzamide has anti-inflammatory properties, which make it a promising candidate for the development of drugs to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-9-8-12(10-15(14)20-2)11-17-16(18)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |
InChIキー |
ODSOSJXLGRPHPR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[2-(4-Fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-2-methyl-1-phenyl-1-propanone](/img/structure/B232127.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
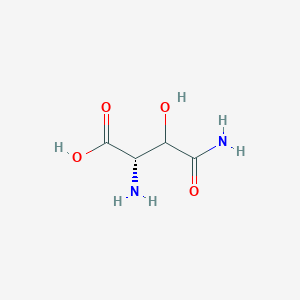
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
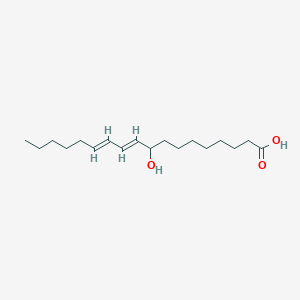
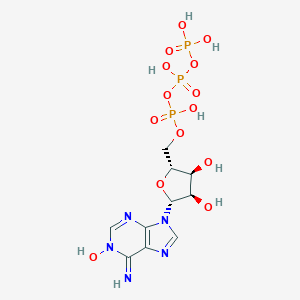
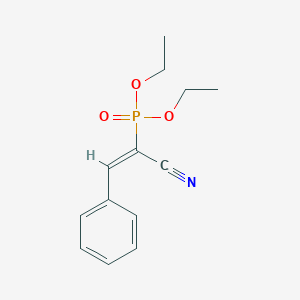

![1-{2-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232148.png)
![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
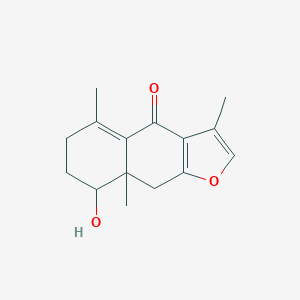
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
